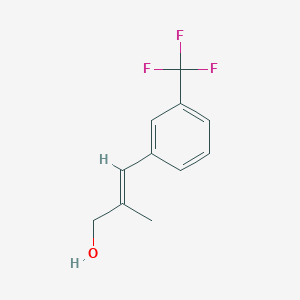
(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of formaldehyde and difluoromethyl chloride, followed by the addition of sodium hydroxide . Another method includes the trifluoromethylation of 2-propanol using trifluoromethylation reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of specific molecular pathways .
Comparaison Avec Des Composés Similaires
- 3-[3-(trifluoromethyl)phenyl]propan-1-ol
- 2-methoxy-3-(trifluoromethyl)phenol
- 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles
Uniqueness: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3/b8-5+ |
Clé InChI |
WDKCPMFDIJLHBF-VMPITWQZSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/CO |
SMILES canonique |
CC(=CC1=CC(=CC=C1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


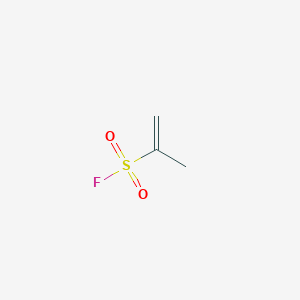
![2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-triene](/img/structure/B12312624.png)
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)

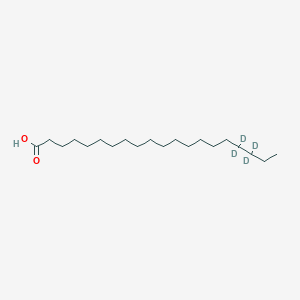
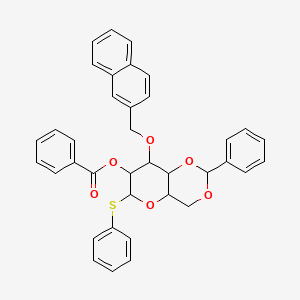

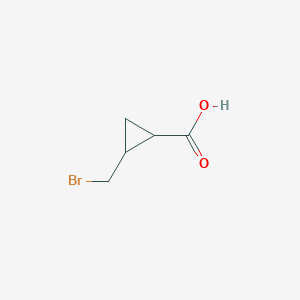
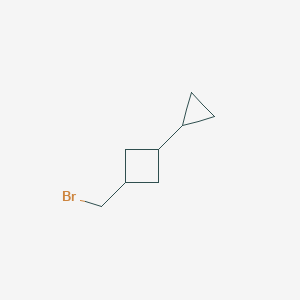
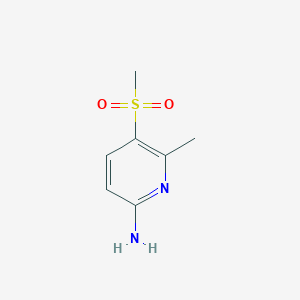
![Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B12312659.png)
![Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride](/img/structure/B12312668.png)
![8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12312670.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12312673.png)
